REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:5]=1[CH2:12][C:13]([OH:15])=[O:14])(=[O:3])[CH3:2].S(=O)(=O)(O)O.[CH3:21]O>>[CH3:21][O:14][C:13](=[O:15])[CH2:12][C:5]1[CH:6]=[C:7]([O:10][CH3:11])[CH:8]=[CH:9][C:4]=1[C:1](=[O:3])[CH3:2]
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Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
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C(C)(=O)C1=C(C=C(C=C1)OC)CC(=O)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 16 hours after which it
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
was concentrated to a low volume
|
Type
|
ADDITION
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Details
|
Dichloromethane (50 mL) was added
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Type
|
WASH
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Details
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the solution was washed with 1N sodium hydroxide (50 mL)
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Type
|
CUSTOM
|
Details
|
The layers were separated
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Type
|
DRY_WITH_MATERIAL
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Details
|
the organic layer was dried over magnesium sulfate
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Type
|
FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated to an oil which
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CC1=C(C=CC(=C1)OC)C(C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.7 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |